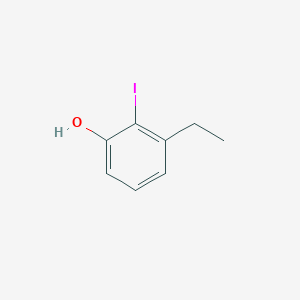

3-Ethyl-2-iodophenol

Description

3-Ethyl-2-iodophenol (IUPAC name: 2-iodo-3-ethylphenol) is a halogenated phenolic compound characterized by a benzene ring substituted with an iodine atom at the ortho position (C2) and an ethyl group at the meta position (C3). Its molecular formula is C₈H₉IO, with a molar mass of 248.06 g/mol. The compound’s structure combines the electron-withdrawing effects of iodine (which polarizes the aromatic ring) and the electron-donating properties of the ethyl group, leading to unique physicochemical behaviors.

Properties

Molecular Formula |

C8H9IO |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

3-ethyl-2-iodophenol |

InChI |

InChI=1S/C8H9IO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2H2,1H3 |

InChI Key |

QBPJZCVIGBBHSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-iodophenol can be achieved through several methods. One common approach involves the iodination of 3-ethylphenol using iodine and an oxidizing agent such as sodium iodate or potassium iodate. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetic acid .

Industrial Production Methods: Industrial production of 3-Ethyl-2-iodophenol may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-iodophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiolates or amines, through nucleophilic aromatic substitution.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Thiophenols or aniline derivatives.

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: 3-Ethylphenol.

Scientific Research Applications

3-Ethyl-2-iodophenol has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It can be utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-iodophenol in various reactions involves the activation of the phenol ring by the electron-withdrawing iodine atom. This activation facilitates nucleophilic substitution and other reactions. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Contrasts :

Iodine vs. Fluorine: 1-Fluoronaphthalene (f) contains a fluorine atom on a naphthalene ring. Fluorine’s high electronegativity induces strong electron-withdrawing effects, whereas iodine in 3-Ethyl-2-iodophenol exerts a weaker inductive effect but contributes greater steric bulk. This difference impacts reactivity; for example, iodine facilitates nucleophilic aromatic substitution less readily than fluorine.

Ethyl vs. Methylamino Groups: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a) feature methylamino substituents.

Aromatic System Diversity

Phenol vs. Naphthol/Thiophene Derivatives :

Catechol and Naphthol Analogs: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (b) and 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (d) incorporate naphthalene systems. Compared to 3-Ethyl-2-iodophenol’s single benzene ring, naphthalene derivatives exhibit extended conjugation, altering UV-Vis absorption and redox potentials.

Thiophene vs. Phenol: Thiophene-containing compounds (e.g., a, 1e) differ in aromaticity and electronic properties. The sulfur atom in thiophene contributes to π-electron delocalization, making it less polar than phenol but more reactive toward electrophilic substitution.

Positional Isomerism and Acidity

Ortho-Iodo vs. Para-Substituted Phenols :

- The ortho-iodo group in 3-Ethyl-2-iodophenol increases the acidity of the phenolic -OH group compared to para-substituted analogs due to proximity-driven electron withdrawal. For example, 2-iodophenol has a lower pKa (~8.3) than 4-iodophenol (~9.1). The ethyl group at C3 may slightly counteract this effect via electron donation.

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Inferred Physicochemical Trends

| Property | 3-Ethyl-2-iodophenol | 2-Iodophenol | 3-Ethylphenol |

|---|---|---|---|

| Molecular Weight (g/mol) | 248.06 | 220.01 | 122.16 |

| Boiling Point | High (iodine) | Moderate | Moderate |

| Lipophilicity (LogP) | Increased (ethyl) | Moderate | High (ethyl) |

| Acidity (pKa) | ~8.5–9.0* | ~8.3 | ~10.0 |

*Estimated based on substituent effects.

Research Findings and Implications

- Synthetic Applications: The iodine atom in 3-Ethyl-2-iodophenol could serve as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to trends seen in iodobenzene derivatives.

- For example, ethyl groups enhance membrane permeability, as seen in drospirenone-related compounds ().

Notes on Evidence Limitations

However, structural analogs (e.g., halogenated aromatics, naphthols) from USP standards () and Cheméo-indexed compounds () highlight trends in substituent effects and analytical methodologies. Users should consult specialized databases for precise data on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.